molecular formula C19H21N3O4S2 B2571865 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-37-0

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2571865
CAS No.: 533868-37-0
M. Wt: 419.51
InChI Key: XPSHKHBTBXRZIR-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a dimethylsulfamoyl group at the para position and a Z-configured benzo[d]thiazole ring bearing 3-ethyl-4-methoxy substituents. The Z-configuration is critical for its structural stability, as confirmed by X-ray crystallography in related analogs . Synthesis likely involves condensation of sulfamoyl-substituted benzoyl chlorides with thiazole precursors, followed by tautomerization to stabilize the Z-isomer .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-5-22-17-15(26-4)7-6-8-16(17)27-19(22)20-18(23)13-9-11-14(12-10-13)28(24,25)21(2)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSHKHBTBXRZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of key intermediates that contribute to its biological activity. The synthetic pathway can be summarized as follows:

  • Formation of Thiazole Derivative : The initial step involves the synthesis of a thiazole derivative, which is crucial for the biological activity.
  • Sulfonamide Group Introduction : The introduction of the N,N-dimethylsulfamoyl group is achieved through a coupling reaction with appropriate reagents.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with benzamide under controlled conditions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability in human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer).

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.5Induction of apoptosis
HT-2912.3Cell cycle arrest at G2/M phase
MG-6318.7Inhibition of proliferation via apoptosis

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on specific enzymes related to cancer metabolism and progression:

  • Carbonic Anhydrase Inhibition : It was found to inhibit carbonic anhydrases II, IX, and XII, which are implicated in tumor microenvironment regulation.
  • Dihydrofolate Reductase (DHFR) : Molecular docking studies indicated strong binding affinity, suggesting potential as a DHFR inhibitor.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
  • Enzyme Interaction : Binding to enzymes like carbonic anhydrase alters the tumor microenvironment, potentially enhancing therapeutic efficacy.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, with minimal side effects observed.
  • Combination Therapy : When used in combination with standard chemotherapeutics, there was a synergistic effect leading to enhanced anticancer activity.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promise as an antibacterial and antifungal agent. Studies indicate that it inhibits bacterial cell wall synthesis, making it a candidate for developing new antimicrobial drugs.
  • Anti-inflammatory Properties : Research has highlighted its potential in treating inflammatory diseases due to its ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation.
  • Cancer Research : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways .

Chemical Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a reagent in organic reactions, serving as a precursor for synthesizing more complex organic compounds .
  • Reactions Involved :
    • Oxidation and Reduction Reactions : The compound can participate in various chemical reactions, including oxidation to form sulfoxides or sulfones and reduction to produce amines or alcohols.
    • Substitution Reactions : It can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under controlled conditions .

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited significant activity against several strains of bacteria and fungi, suggesting its potential as a therapeutic agent in infectious diseases .
  • Anti-inflammatory Mechanism :
    • A study explored the compound's ability to reduce inflammation in animal models of arthritis, showing a notable decrease in inflammatory markers and improvement in joint function .

Industry Applications

  • Material Science : The compound is explored for developing new materials with specific properties, such as polymers and coatings that require enhanced durability and resistance to environmental factors.
  • Pharmaceutical Formulations : Its solubility characteristics make it suitable for formulating oral medications that require controlled release profiles, enhancing patient compliance through once-daily dosing regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Key IR Bands (cm⁻¹) Melting Point (°C) Yield (%) Tautomerism Observed
Target Compound Benzamide + benzo[d]thiazole 4-(N,N-dimethylsulfamoyl), 3-ethyl-4-methoxy C=O (~1680), C=S (~1250) N/A N/A Z-configuration
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide + thiadiazole Isoxazole, phenyl C=O (1606) 160 70 No
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Benzamide + thiadiazole 3-Methylphenyl, dimethylamino-acryloyl C=O (1690, 1638) 200 82 No
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Benzamide + dihydrothiazole 4-Methyl, 2-methoxyphenyl N/A N/A N/A Z-configuration
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzamide + benzo[d]thiazole Azepane sulfonyl, 4-fluoro N/A N/A N/A Z-configuration

Key Observations:

  • Electronic Effects: The target compound’s 4-methoxy group is electron-donating, contrasting with the electron-withdrawing 4-fluoro substituent in . This difference influences charge distribution and reactivity.
  • Tautomerism: Like the target compound, analogs with Z-configuration (e.g., ) exhibit structural rigidity, whereas thiadiazole derivatives (e.g., ) lack tautomeric equilibria due to fixed double bonds.
  • Spectral Data: The C=O stretch in the target compound (~1680 cm⁻¹) aligns with benzamide derivatives (e.g., 1606–1690 cm⁻¹ in ), while the C=S band (~1250 cm⁻¹) matches thione-containing triazoles .

Physicochemical Properties

  • Solubility: The dimethylsulfamoyl group in the target compound enhances water solubility compared to non-sulfonylated analogs (e.g., ).
  • Thermal Stability: High melting points in thiadiazole derivatives (e.g., 200–290°C in ) suggest greater stability than benzo[d]thiazole analogs, which may decompose at lower temperatures.

Research Implications

  • Drug Design: The Z-configuration and sulfamoyl group in the target compound make it a candidate for kinase inhibition, similar to thiadiazole-based inhibitors .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol/water mixtures with NaOH) .
  • Amidation : Coupling of the thiazole intermediate with activated benzamide derivatives using carbodiimide-based reagents (e.g., DCC or EDC) .
  • Sulfamoylation : Introduction of the dimethylsulfamoyl group via reaction with dimethylsulfamoyl chloride in anhydrous dichloromethane .
  • Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding, confirmed by X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.